Dichlorobis(trimethylphosphine)nickel(II)
Overview
Description
Dichlorobis(trimethylphosphine)nickel(II) is a coordination compound involving nickel(II) as the central metal atom, coordinated by two chloro ligands and two trimethylphosphine ligands. The compound is part of a broader class of tertiary phosphine coordination complexes, which are typically denoted as M(PR3)2X2, where M is a metal, PR3 is a tertiary phosphine ligand, and X is a halide .
Synthesis Analysis
The synthesis of dichlorobis(trimethylphosphine)nickel(II) is not directly described in the provided papers. However, similar complexes have been synthesized by reacting nickel carbonyl derivatives with halogens or by combining nickel halides with tertiary phosphines in the presence of other reagents . For example, the synthesis of diiodocarbonylbis(trimethylphosphine)nickel involves the reaction of Ni(CO)2[P(CH3)3]2 with iodine or NiI2[P(CH3)3]3 with carbon monoxide .
Molecular Structure Analysis
The molecular structure of dichlorobis(trimethylphosphine)nickel(II) is not explicitly detailed in the provided papers. However, similar nickel(II) complexes exhibit a variety of coordination geometries, ranging from trigonal bipyramidal to distorted octahedral and tetrahedral structures . For instance, dichlorobis(tribenzylphosphine)nickel(II) adopts a trans-square planar configuration , while the structure of dichlorobis(8-(diphenylphosphinyl)quinoline)nickel(II) is described as a central symmetric distorted octahedron .
Chemical Reactions Analysis
The chemical reactivity of dichlorobis(trimethylphosphine)nickel(II) is not directly reported in the provided papers. However, nickel(II) complexes with tertiary phosphines are known to participate in various chemical reactions, including catalytic processes such as asymmetric hydrosilylation of olefins . The catalytic activity is influenced by the ligand environment around the nickel center, which can affect the outcome of the reaction in terms of product yield and stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dichlorobis(trimethylphosphine)nickel(II) are not discussed in the provided papers. However, properties such as solubility, melting point, and stability can be inferred from studies on similar nickel(II) phosphine complexes. For example, the volatility and thermal stability of phosphine adducts of nickel halides have been characterized for their use in atomic layer deposition (ALD) processes . The electronic spectrum of dichlorobis(triphenylphosphine)nickel(II) suggests a splitting of the parent 3T1(F) and 3T2(F) manifolds, which is indicative of the electronic environment of the nickel center .
Scientific Research Applications
1. Catalysis in Hydrosilylation Reactions
Dichlorobis(trimethylphosphine)nickel(II) compounds have been identified as effective catalysts in the asymmetric hydrosilylation of olefins. Such compounds exhibit higher optical yields in producing addition products compared to those obtained using chiral platinum(II) complexes. The hydrosilylation reactions catalyzed by these nickel complexes have been studied extensively, highlighting their significance in asymmetric synthesis (Yamamoto et al., 1976).
2. Crystal Structure Analysis
Research has been conducted to understand the crystal structures of various dichlorobis(trimethylphosphine)nickel(II) complexes. These studies provide insights into the coordination environment and bonding characteristics of these complexes. For example, a study of dichlorobis(tribenzylphosphine)nickel(II) revealed its trans-square planar configuration, with the nickel atom positioned at the center of symmetry (De Armas et al., 2000).
3. Nickel Film Deposition in ALD Processes
Dichlorobis(trimethylphosphine)nickel(II) has been used in atomic layer deposition (ALD) processes for nickel metal deposition. The compound, along with novel reducing agents, has enabled the deposition of smooth nickel films at low temperatures, contributing significantly to the field of thin-film material science (Vihervaara et al., 2022).
4. Solubility Studies in Supercritical Carbon Dioxide
The solubility of dichlorobis(trimethylphosphine)nickel(II) in supercritical carbon dioxide has been determined using dynamic methods. These studies are crucial for understanding the behavior of such complexes in different solvents, which is important for various chemical processes (Palo & Erkey, 1998).
5. Mechanistic Studies in Catalysis
The mechanism of catalysis involving dichlorobis(trimethylphosphine)nickel(II) complexes, particularly in hydrosilylation reactions, has been a subject of study. These insights contribute to the broader understanding of catalytic processes at the molecular level (Kiso et al., 1973).
Safety And Hazards
properties
IUPAC Name |
dichloronickel;trimethylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNNWWCXIOTKC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C.CP(C)C.Cl[Ni]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2NiP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103421-62-1 | |
Record name | (SP-4-2)-Dichlorobis(trimethylphosphine)nickel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103421-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40455934 | |
Record name | Dichlorobis(trimethylphosphine)nickel(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorobis(trimethylphosphine)nickel(II) | |
CAS RN |
19232-05-4 | |
Record name | Dichlorobis(trimethylphosphine)nickel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19232-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichlorobis(trimethylphosphine)nickel(II) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40455934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichlorobis(trimethylphosphine)nickel(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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